![molecular formula C19H16F3N3O B2901804 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034513-64-7](/img/structure/B2901804.png)
1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring, which is further connected to a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions One common approach starts with the preparation of the benzimidazole derivative, followed by the formation of the pyrrolidine ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
類似化合物との比較
4-Iodobenzoic acid: Features a benzoic acid moiety with an iodine substituent.
4-Chloromethcathinone: A stimulant drug with a chlorophenyl group.
Vanillin acetate: An aromatic compound with an acetate group.
Uniqueness: 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-4-13(10-14)18(26)24-9-8-15(11-24)25-12-23-16-6-1-2-7-17(16)25/h1-7,10,12,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYIKAUBEUGCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
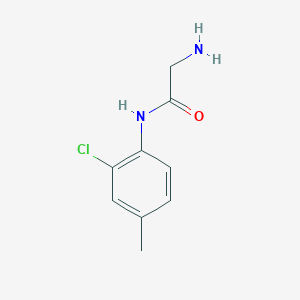
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2901723.png)
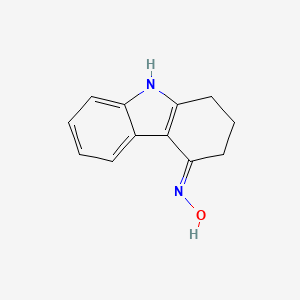
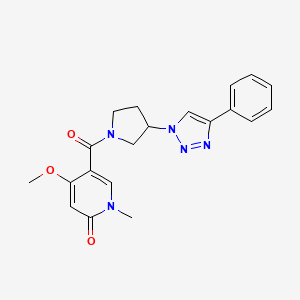
![ethyl 4-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901729.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)
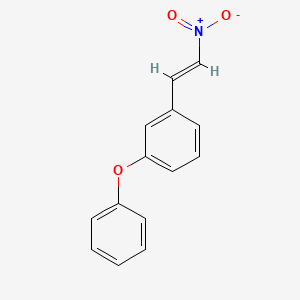
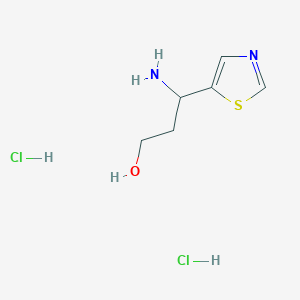
![N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2901737.png)
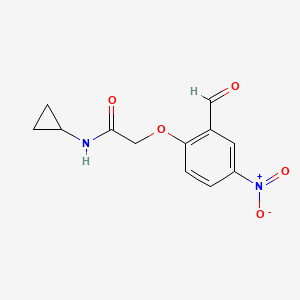
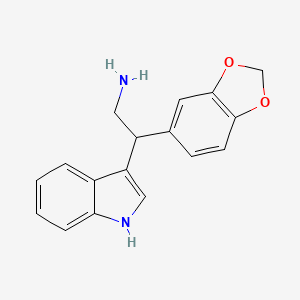
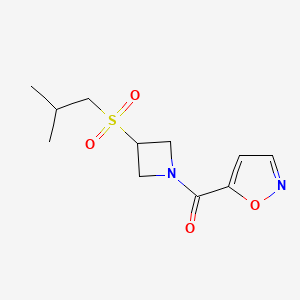
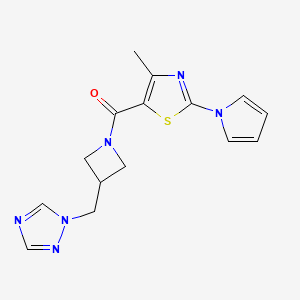
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)
